molecular formula C10H10FNO3 B2917991 [(3-Fluoro-4-methylbenzoyl)amino]acetic acid CAS No. 923215-30-9

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid

Cat. No.: B2917991
CAS No.: 923215-30-9
M. Wt: 211.192
InChI Key: XQKUHFWQMRWGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a fluoro and methyl group attached to a benzoyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylbenzoyl)amino]acetic acid typically involves the reaction of 3-fluoro-4-methylbenzoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the fluoro group.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylbenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro and methyl groups play a crucial role in its binding affinity and specificity . The pathways involved in its mechanism of action include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid is unique due to the presence of both fluoro and methyl groups on the benzoyl ring, combined with the aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(3-fluoro-4-methylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6-2-3-7(4-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUHFWQMRWGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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